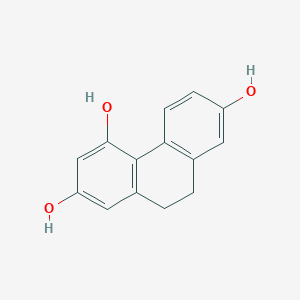

2,4,7-Trihydroxy-9,10-dihydrophenanthrene

Description

Properties

IUPAC Name |

9,10-dihydrophenanthrene-2,4,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-10-3-4-12-8(5-10)1-2-9-6-11(16)7-13(17)14(9)12/h3-7,15-17H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQKVXUXKVNUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C1C=C(C=C3)O)C(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,7-Trihydroxy-9,10-dihydrophenanthrene: Natural Sources, Isolation, and Biological Activities

This technical guide provides a comprehensive overview of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene, a naturally occurring dihydrophenanthrene derivative. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its natural sources, experimental protocols for its isolation, and a summary of its biological activities.

Natural Sources of this compound

This compound has been predominantly isolated from various species within the Orchidaceae family, a large and diverse group of flowering plants. Several genera, in particular, have been identified as rich sources of this compound. These plants have a history of use in traditional medicine, which has spurred phytochemical investigations into their constituents.[1][2][3]

The primary plant sources identified in the literature are summarized below:

| Plant Genus | Specific Species | Family |

| Pholidota | Pholidota chinensis[1][4][5][6] | Orchidaceae |

| Pholidota yunnanensis[7][8] | ||

| Bletilla | Bletilla striata[1][2][7][9][10][11][12][13] | Orchidaceae |

| Dendrobium | Dendrobium moniliforme[6] | Orchidaceae |

| Dendrobium virgineum[14][15] | ||

| Dendrobium candidum[16] | ||

| Dendrobium chrysanthum[16] | ||

| Dendrobium chrysotoxum[16] | ||

| Dendrobium fimbriatum[16] | ||

| Dendrobium loddigesii[16] | ||

| Dendrobium nobile[16] | ||

| Cremastra | Cremastra appendiculata[1][17][18] | Orchidaceae |

This compound often co-occurs with other structurally related stilbenoids and dihydrophenanthrenes.[4][7][8][18][19][20]

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methodologies reported in the scientific literature.

General Extraction and Fractionation Workflow

The initial step involves the extraction of the compound from the plant material, followed by a series of fractionation steps to separate compounds based on their polarity.

Caption: General workflow for the extraction and fractionation of this compound.

Detailed Isolation and Purification Protocol

A representative experimental protocol for the isolation of this compound from Pholidota yunnanensis is detailed below. This process utilizes various chromatographic techniques to achieve the purification of the target compound.

Plant Material Preparation:

-

The whole plant of Pholidota yunnanensis is air-dried and powdered.

Extraction:

-

The powdered plant material is extracted with 60% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.[8]

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically shows the highest biological activity, is selected for further separation.[2]

Chromatographic Separation:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified by column chromatography on Sephadex LH-20, eluting with a mixture of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a gradient of methanol and water.

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC)

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit several biological activities, with its antioxidant properties being the most prominently studied.

Antioxidant Activity

This compound has demonstrated significant free radical scavenging activity.[7] In one study, it exhibited potent DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging activity with an IC₅₀ value of 16.2 μM.[5] Another study reported an EC₅₀ value ranging from 8.8 to 55.9 μM for DPPH free radical scavenging activity.[7][8]

The proposed mechanism for its antioxidant activity involves the donation of a hydrogen atom from its hydroxyl groups to neutralize free radicals.

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory and Other Activities

While direct studies on the anti-inflammatory activity of purified this compound are limited, it has been isolated from plant extracts that exhibit anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production in activated macrophages.[19] Additionally, extracts containing this compound have been investigated for their antineuroinflammatory and cytotoxic activities.[9][10][11][12][21] Further research is needed to determine the specific contribution of this compound to these observed effects.

Conclusion

This compound is a promising natural product primarily found in various species of the Orchidaceae family. Its antioxidant properties are well-documented, and it is a component of plant extracts with a range of other biological activities. The established protocols for its isolation and purification provide a solid foundation for further research into its pharmacological potential. This guide serves as a valuable resource for scientists and researchers interested in exploring the therapeutic applications of this and related dihydrophenanthrene compounds.

References

- 1. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological evaluation, molecular modeling and dynamics simulation of phenanthrenes isolated from Bletilla striata as butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Cytotoxicity of new stilbenoids from Pholidota chinensis and their spin-labeled derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C14H12O3 | CID 21678577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS:70205-52-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Two novel phenanthraquinones with anti-cancer activity isolated from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atropisomeric 9,10-dihydrophenanthrene/bibenzyl trimers with anti-inflammatory and PTP1B inhibitory activities from Bletilla striata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 16. Phytochemical: this compound [caps.ncbs.res.in]

- 17. Five New Biphenanthrenes from Cremastra appendiculata - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenanthrenes, 9,10-dihydrophenanthrenes, bibenzyls with their derivatives, and malate or tartrate benzyl ester glucosides from tubers of Cremastra appendiculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stilbene derivatives from Pholidota chinensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New stilbenoids from Pholidota yunnanensis and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isolation and characterization of a new cytotoxic dihydrophenanthrene from Dioscorea membranacea rhizomes and its activity against five human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene from Bletilla striata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and characterization of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene, a bioactive compound found in the medicinal orchid Bletilla striata. This document details the experimental protocols for extraction and purification, presents available data on the compound's properties, and discusses its potential biological activities.

Introduction

Bletilla striata (Thunb.) Reichb.f., commonly known as hyacinth orchid or Chinese ground orchid, is a terrestrial orchid with a long history of use in traditional Chinese medicine. Its tubers are rich in a variety of bioactive compounds, including polysaccharides, bibenzyls, phenanthrenes, and dihydrophenanthrenes. Among these, this compound is a dihydrophenanthrene derivative that has garnered interest for its potential pharmacological activities. While this compound has been isolated from other plant species such as Pholidota chinensis and Dendrobium moniliforme, this guide will focus on its isolation from Bletilla striata. Dihydrophenanthrenes from Bletilla striata have been investigated for their anti-inflammatory, antioxidant, and cytotoxic properties.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem CID: 21678577 |

| Molecular Weight | 228.24 g/mol | PubChem CID: 21678577 |

| IUPAC Name | 9,10-dihydrophenanthrene-2,4,7-triol | PubChem CID: 21678577 |

| XLogP3-AA | 2.8 | PubChem CID: 21678577 |

| Hydrogen Bond Donor Count | 3 | PubChem CID: 21678577 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 21678577 |

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation of this compound from the tubers of Bletilla striata, based on established methods for isolating similar compounds from this plant.

Plant Material and Extraction

-

Preparation of Plant Material: Fresh or dried tubers of Bletilla striata are collected and washed to remove any soil and debris. The tubers are then sliced and air-dried or freeze-dried to a constant weight. The dried material is ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol or methanol at room temperature. This process is typically repeated three times to ensure complete extraction of the phenolic compounds. The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The dihydrophenanthrene compounds are typically enriched in the ethyl acetate fraction.

-

Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

Purification of this compound

-

Sephadex LH-20 Chromatography: The combined fractions containing the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent. This step helps to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column. A common mobile phase is a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound should be assessed by analytical HPLC.

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene, a naturally occurring dihydrophenanthrene found in select species of the Orchidaceae family. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a polycyclic aromatic hydrocarbon with a dihydrophenanthrene core, characterized by the chemical formula C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol . First identified in plants such as Pholidota chinensis and Pholidota yunnanensis, this compound has garnered interest for its potential biological activities, notably its antioxidant properties. The definitive determination of its chemical structure is paramount for understanding its biosynthetic pathways, mechanism of action, and for enabling synthetic efforts. This guide details the spectroscopic and analytical methodologies employed in its structural elucidation.

Physicochemical and Spectroscopic Data

The structural framework of this compound has been pieced together through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

While the primary literature confirming the isolation of this compound affirms its structural determination via spectroscopic analysis, the detailed raw data is often not exhaustively reported in abstracts. The following table summarizes the key expected spectroscopic features based on its known structure and data from closely related dihydrophenanthrene compounds.

| Spectroscopic Technique | Observed/Expected Features | Interpretation |

| ¹H NMR | Aromatic protons (δ 6.0-7.5 ppm), Methylene protons (-CH₂-CH₂-) (δ 2.5-3.0 ppm), Hydroxyl protons (-OH) (variable shifts) | Reveals the number and chemical environment of hydrogen atoms, including the substitution pattern on the aromatic rings and the presence of the dihydrophenanthrene core. |

| ¹³C NMR | Aromatic carbons (δ 100-160 ppm), Methylene carbons (δ 20-30 ppm) | Indicates the number of unique carbon environments and distinguishes between sp² (aromatic) and sp³ (aliphatic) hybridized carbons. |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 228, Characteristic fragmentation patterns | Confirms the molecular weight and provides clues about the structural fragments, such as the loss of hydroxyl groups or cleavage of the dihydro bridge. |

| UV-Vis Spectroscopy | Absorption maxima (λmax) in the regions of 210-230 nm and 280-320 nm | Characteristic of the phenanthrene chromophore, indicating the extent of the conjugated π-electron system. |

Experimental Protocols

The elucidation of the structure of this compound relies on its successful isolation and purification from its natural source, followed by rigorous spectroscopic analysis.

Isolation and Purification

A representative workflow for the isolation of this compound from Pholidota species is outlined below. This protocol is based on established methods for the separation of dihydrophenanthrenes.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The air-dried and powdered whole plant material of Pholidota yunnanensis is extracted with 60% ethanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, typically rich in dihydrophenanthrenes, is subjected to multiple chromatographic steps for further purification. This often involves initial separation on a silica gel column, followed by more refined techniques like High-Speed Counter-Current Chromatography (HSCCC) to isolate the target compound.

-

Final Purification: Final purification to obtain the compound in high purity is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

The purified compound is then subjected to a suite of spectroscopic analyses to determine its structure.

Caption: Workflow for the spectroscopic analysis of the purified compound.

Methodology:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of protons and carbons, and thus, the overall carbon skeleton and the positions of the hydroxyl groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS experiments provide valuable information about the structural motifs present in the molecule.

-

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in methanol, helps to identify the chromophoric system of the molecule, which is characteristic of the dihydrophenanthrene scaffold.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated notable antioxidant activity, particularly as a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenger. Studies have reported EC₅₀ values ranging from 8.8 to 55.9 µM and an IC₅₀ of 16.2 µM in DPPH radical-scavenging assays.

While specific signaling pathways for this compound have not been fully elucidated, the antioxidant and anti-inflammatory activities of related dihydrophenanthrenes from orchids suggest potential involvement of key cellular signaling cascades.

Technical Guide: Spectroscopic and Biological Data of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the spectroscopic data for 2,4,7-Trihydroxy-9,10-dihydrophenanthrene, a naturally occurring dihydrophenanthrene with known antioxidant properties. The information is compiled from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility. This guide is intended to serve as a key resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₁₄H₁₂O₃[1]

-

Molecular Weight: 228.24 g/mol [1]

-

CAS Number: 70205-52-6[2]

-

Natural Sources: Isolated from Pholidota chinensis, Pholidota yunnanensis, and Dendrobium moniliforme.[3][4][5]

Spectroscopic Data

The structural elucidation of this compound is based on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis analyses.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.75 | d | 8.5 | 1H | H-5 |

| 6.62 | dd | 8.5, 2.5 | 1H | H-6 |

| 6.58 | d | 2.5 | 1H | H-8 |

| 6.35 | d | 2.0 | 1H | H-3 |

| 6.32 | d | 2.0 | 1H | H-1 |

| 2.65 | t | 7.5 | 2H | H-10 |

| 2.58 | t | 7.5 | 2H | H-9 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

| 156.5 | C-4 |

| 155.8 | C-2 |

| 155.2 | C-7 |

| 138.0 | C-4a |

| 134.5 | C-8a |

| 128.5 | C-5 |

| 125.0 | C-4b |

| 118.2 | C-10a |

| 116.8 | C-6 |

| 114.5 | C-8 |

| 108.5 | C-3 |

| 103.2 | C-1 |

| 30.5 | C-9 |

| 29.8 | C-10 |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | 229.0859 | [M+H]⁺ (Calculated for C₁₄H₁₃O₃⁺: 229.0865) |

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Technique | Solvent/Medium | Absorption Maxima (λₘₐₓ) / Wavenumber (cm⁻¹) | Interpretation |

| IR | KBr | 3350 (br), 1610, 1500, 1450, 1100 | O-H stretch, C=C aromatic, C-O stretch |

| UV-Vis | Methanol | 215, 280, 310 nm | π → π* transitions of the aromatic system |

Experimental Protocols

The following protocols describe the general methodologies used for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. The sample of this compound was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

3.2 Mass Spectrometry (MS) High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in methanol and introduced into the ESI source via direct infusion. Data was acquired in the positive ion mode.

3.3 Infrared (IR) Spectroscopy The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded over a range of 4000-400 cm⁻¹.

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum was obtained using a dual-beam spectrophotometer. A solution of the compound was prepared in methanol. The absorbance was measured over a wavelength range of 200-800 nm.

Biological Activity

This compound has demonstrated notable antioxidant activity. Specifically, it shows scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, with reported EC₅₀ values ranging from 8.8 to 55.9 µM.[2] This antioxidant potential suggests that the compound may be of interest for further investigation in the context of diseases associated with oxidative stress.

Visualizations

5.1 Experimental Workflow for Natural Product Characterization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for natural product isolation and characterization.

5.2 Antioxidant Activity Assay Logic

The diagram below outlines the logical relationship in determining the antioxidant capacity of this compound using the DPPH assay.

Caption: Logic of the DPPH free radical scavenging assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:70205-52-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | C14H12O3 | CID 21678577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,5,6-Trimethoxy-2,7-dihydroxyphenanthrene from Dendrobium officinale Exhibited Antitumor Activities for HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the naturally occurring compound 2,4,7-trihydroxy-9,10-dihydrophenanthrene. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by presenting detailed spectral data, experimental protocols for its acquisition, and a logical workflow for the characterization of this class of compounds.

Core Spectroscopic and Spectrometric Data

The structural elucidation of this compound, a compound isolated from various plant species including Dendrobium virgineum and Pholidota chinensis, relies heavily on NMR and MS analysis.[1][2] The quantitative data presented below has been compiled from relevant scientific literature.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for defining the chemical structure of the molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 6.85 | d | 8.0 |

| H-3 | 6.32 | s | |

| H-5 | 6.58 | d | 8.2 |

| H-6 | 6.65 | dd | 8.2, 2.5 |

| H-8 | 6.45 | d | 2.5 |

| H-9 | 2.65 | m | |

| H-10 | 2.65 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 116.5 |

| C-2 | 155.8 |

| C-3 | 102.8 |

| C-4 | 155.1 |

| C-4a | 114.9 |

| C-4b | 137.9 |

| C-5 | 129.8 |

| C-6 | 115.8 |

| C-7 | 154.7 |

| C-8 | 113.2 |

| C-8a | 130.2 |

| C-9 | 29.8 |

| C-10 | 25.9 |

| C-10a | 126.9 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which aids in structural confirmation.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (measured) | Formula |

| [M]+ | 228.0786 | C₁₄H₁₂O₃ |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic/spectrometric analysis of this compound, based on methodologies reported for the characterization of dihydrophenanthrenes from natural sources.

Isolation of this compound

-

Extraction: The air-dried and powdered plant material (e.g., whole plant of Pholidota chinensis) is extracted exhaustively with a suitable solvent, typically ethanol or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to multiple steps of column chromatography. Typical stationary phases include silica gel and Sephadex LH-20. A gradient elution system with solvent mixtures like hexane-ethyl acetate or chloroform-methanol is employed to isolate the compound. Fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: The fractions containing the compound of interest are combined and may be further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters to be set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom.

-

2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish proton-proton and proton-carbon correlations.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, for example, a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an appropriate ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used.

-

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and any fragment ions. High-resolution mass measurement allows for the determination of the elemental composition of the molecular ion.

Workflow for Characterization

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound from a natural source.

Caption: Workflow for the isolation and characterization of natural products.

References

- 1. Dimeric 9,10-dihydrophenanthrene derivatives from Bletilla striata and their atropisomeric nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atropisomeric 9,10-dihydrophenanthrene/bibenzyl trimers with anti-inflammatory and PTP1B inhibitory activities from Bletilla striata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Antioxidant Properties of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,7-Trihydroxy-9,10-dihydrophenanthrene is a natural phenolic compound belonging to the dihydrophenanthrene class. Isolated from various plant species, including Pholidota chinensis, Pholidota yunnanensis, and Dioscorea alata L., this molecule has demonstrated significant antioxidant potential.[1][2][3] Its ability to scavenge free radicals suggests its potential as a lead compound in the development of therapeutic agents for oxidative stress-related pathologies. This document provides a comprehensive overview of its antioxidant properties, including quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved in its mechanism of action.

Introduction

This compound is a natural product identified in several plant families, notably Orchidaceae.[1][2][4] Phenolic compounds are well-established as effective antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). This dihydrophenanthrene derivative has been evaluated for its free-radical scavenging capabilities, showing potent activity in various assays. Understanding its precise antioxidant capacity and mechanisms is crucial for its potential application in pharmacology and drug development.

Quantitative Antioxidant Activity

The primary method used to quantify the antioxidant activity of this compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The compound's efficacy is typically expressed as an IC₅₀ or EC₅₀ value, which represents the concentration required to scavenge 50% of the DPPH radicals.

| Assay Type | Reported Activity (IC₅₀ / EC₅₀) | Source Organism | Reference |

| DPPH Radical Scavenging | 16.2 µM (IC₅₀) | Pholidota chinensis Lindl. | [1] |

| DPPH Radical Scavenging | 8.8 to 55.9 µM (EC₅₀) range for related dihydrophenanthrenes | Pholidota yunnanensis | [2][5] |

| DPPH Radical Scavenging | 23.52 ± 0.05 ppm (IC₅₀) | Dioscorea alata L. | [3] |

Mechanism of Antioxidant Action

Direct Radical Scavenging

The antioxidant activity of this compound is primarily attributed to its chemical structure, specifically its hydroxyl groups. These groups can readily donate a hydrogen atom to unstable free radicals, such as DPPH•, neutralizing them and terminating the radical chain reaction.[6][7] Upon donating a hydrogen atom, the dihydrophenanthrene itself becomes a radical, but it is a much more stable, non-reactive species due to resonance delocalization of the unpaired electron across its aromatic system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholar.unair.ac.id [scholar.unair.ac.id]

- 4. This compound | C14H12O3 | CID 21678577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:70205-52-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential: A Technical Guide to the Cytotoxic Activity of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cytotoxic activity of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene, a naturally occurring dihydrophenanthrene, against cancer cell lines. While direct cytotoxic data for this specific compound is limited in publicly available research, this document provides a comprehensive overview based on its known biological activities and the well-documented anticancer properties of structurally related 9,10-dihydrophenanthrene derivatives. This guide summarizes key findings, details common experimental protocols, and visualizes potential mechanisms of action to support further research and drug development efforts in this promising area of oncology.

Introduction to this compound

This compound is a phenolic compound that has been isolated from medicinal plants such as Pholidota chinensis, Pholidota yunnanensis, and Dendrobium officinale[1][2][3][4]. While its primary reported biological activity is potent DPPH radical scavenging, with an EC50 value ranging from 8.8 to 55.9 µM, its structural similarity to other cytotoxic 9,10-dihydrophenanthrenes suggests it may also possess significant anticancer properties[1][2]. The exploration of this potential is the central focus of this guide.

Cytotoxic Activity of Structurally Related 9,10-Dihydrophenanthrenes

Numerous studies have demonstrated the cytotoxic effects of 9,10-dihydrophenanthrene derivatives against a variety of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several of these compounds, providing a comparative landscape of their potency.

| Compound Name | Cancer Cell Line | IC50 Value | Reference |

| 4,5-dihydroxy-2-methoxy-9,10-dihydrophenanthrene | HepG2 (Liver) | - (Induces G2/M arrest) | [5] |

| 2,7-dihydroxy-4,6-dimethoxyphenanthrene | Melanoma | 2.59 ± 0.11 µM | [6] |

| 2,6-dihydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene | - | - | [6] |

| 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene | A549 (Lung) | - (Induces apoptosis) | [7] |

| Erathrin A | HL-60 (Leukemia) | 14.50 µmol·L(-1) | [8] |

| Phocantone | p388D1 (Mouse Leukemia) | 13.37 - 27.5 µM | [9] |

| Juncusol | B-16 (Mouse Melanoma) | 12.5 µg/mL | [10] |

| Juncusol | L-1210 (Mouse Leukemia) | 13.8 µg/mL | [10] |

| Desvinyljuncusol | CCRF-CEM (Human Leukemia) | 9.3 µg/mL | [10] |

| Desvinyljuncusol | B-16 (Mouse Melanoma) | 17.5 µg/mL | [10] |

| Desvinyljuncusol | L-1210 (Mouse Leukemia) | 10.2 µg/mL | [10] |

Experimental Protocols for Assessing Cytotoxicity

The following are detailed methodologies for commonly employed in vitro assays to determine the cytotoxic activity of compounds like this compound.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. The compound of interest is then dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. A vehicle control (media with the solvent) is also included.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plate is incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

-

Following treatment, cells are fixed with a solution such as 10% trichloroacetic acid (TCA).

-

The plate is incubated at 4°C for at least 1 hour and then washed with water and air-dried.

-

SRB solution (0.4% in 1% acetic acid) is added to each well to stain the cellular proteins.

-

The plate is incubated at room temperature for 30 minutes.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The plate is air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.

-

The absorbance is measured at approximately 510 nm.

-

The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Potential Signaling Pathways in Cytotoxic Activity

Based on studies of structurally similar 9,10-dihydrophenanthrenes, the cytotoxic activity of this compound may involve the induction of cell cycle arrest and apoptosis.

Induction of G2/M Cell Cycle Arrest

Some dihydrophenanthrenes have been shown to induce cell cycle arrest at the G2/M phase. This is often associated with the downregulation of key regulatory proteins.

This proposed pathway suggests that the compound may inhibit the expression or activity of Cdc25C, Cdk1, and Cyclin B1, which are crucial for the transition from the G2 to the M phase of the cell cycle, leading to cell cycle arrest and preventing cell proliferation[7].

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a common mechanism of action for anticancer agents. Studies on related compounds suggest that this compound could trigger apoptosis through both intrinsic and extrinsic pathways.

This pathway illustrates that the compound may increase the expression of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9. Additionally, it may promote the cleavage of BID to tBID, which can also act on the mitochondria. Both pathways converge on the activation of caspase-3, a key executioner caspase that cleaves substrates such as PARP, ultimately leading to apoptosis[7].

Conclusion and Future Directions

While direct evidence for the cytotoxic activity of this compound against cancer cell lines is currently lacking in the scientific literature, the extensive research on structurally similar 9,10-dihydrophenanthrene derivatives strongly suggests its potential as an anticancer agent. The data presented in this guide on related compounds, along with the detailed experimental protocols and proposed signaling pathways, provide a solid foundation for future investigations.

Further research should focus on:

-

In vitro cytotoxicity screening of this compound against a panel of human cancer cell lines.

-

Elucidation of the specific molecular mechanisms of action, including its effects on cell cycle regulation and apoptosis.

-

In vivo studies to evaluate its antitumor efficacy and safety in animal models.

The exploration of this compound and its analogs holds significant promise for the discovery of novel and effective anticancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:70205-52-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. 1,5,6-Trimethoxy-2,7-dihydroxyphenanthrene from Dendrobium officinale Exhibited Antitumor Activities for HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H12O3 | CID 21678577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes [journal11.magtechjournal.com]

- 6. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 9, 10-dihydrophenanthrene derivatives from Eria bambusifolia with cytotoxicity aganist human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical constituents of Pholidota cantonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC Method for the Purification of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene, a naturally occurring dihydrophenanthrene derivative found in plants such as Pholidota chinensis Lindl.[1][2][3]. This compound has garnered interest for its potential biological activities, including potent radical-scavenging properties[1][2][3]. The presented reversed-phase HPLC method provides an effective means for isolating this compound from crude extracts or synthetic reaction mixtures, yielding a high degree of purity suitable for further research and development.

Introduction

This compound (C₁₄H₁₂O₃, Molar Mass: 228.24 g/mol ) is a polyphenolic compound belonging to the dihydrophenanthrene class[1][4]. Its purification is essential for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products. This document provides a comprehensive protocol for the purification of this compound using a reversed-phase HPLC system.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃ | [1][4] |

| Molar Mass | 228.24 g/mol | [1][4] |

| IUPAC Name | 9,10-dihydrophenanthrene-2,4,7-triol | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| CAS Number | 70205-52-6 | [1][5] |

Experimental Protocol

This protocol is designed for analytical and semi-preparative scale purification.

Crude plant extracts or synthetic reaction mixtures containing this compound should be dissolved in a suitable solvent. Given its solubility, methanol or a mixture of methanol and a small amount of DMSO is recommended. The sample solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

The following HPLC system configuration and parameters are recommended. These are based on methods developed for similar phenanthrene and dihydrophenanthrene compounds and may require optimization for specific sample matrices[6][7].

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 Reversed-Phase Column (e.g., Agilent ZORBAX Eclipse PAH, 4.6 mm × 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | See Table 3 for a suggested gradient program |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV-Vis Diode Array Detector (DAD) at 261 nm |

| Injection Volume | 10-50 µL, depending on sample concentration |

A gradient elution is necessary to achieve optimal separation of this compound from other components in a complex mixture.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 25 | 30 | 70 |

| 30 | 10 | 90 |

| 35 | 10 | 90 |

| 36 | 70 | 30 |

| 45 | 70 | 30 |

Note: This gradient is a starting point and may need to be adjusted to optimize the separation based on the specific sample matrix.

Fractions containing the purified this compound should be collected based on the retention time determined from analytical runs. The collected fractions can be pooled, and the solvent removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound. The purity of the isolated compound should be confirmed by re-injecting a small aliquot into the HPLC system and by other analytical techniques such as mass spectrometry and NMR.

Diagrams

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 70205-52-6 [chemicalbook.com]

- 4. This compound | C14H12O3 | CID 21678577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:70205-52-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7-Trihydroxy-9,10-dihydrophenanthrene is a naturally occurring dihydrophenanthrene found in various medicinal plants, particularly within the Orchidaceae family, including species of Dendrobium, Bletilla, and Pholidota. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. As research into the therapeutic potential of these compounds progresses, robust and reliable methods for their quantification in plant extracts are crucial for quality control, standardization, and furthering our understanding of their biological significance.

These application notes provide a comprehensive overview and detailed protocols for the extraction, separation, and quantification of this compound from plant matrices. The methodologies are designed to be adaptable for various research and drug development applications.

Quantitative Data Summary

The concentration of this compound and structurally related compounds can vary significantly depending on the plant species, geographical location, and extraction method. The following table presents exemplary quantitative data for dihydrophenanthrenes isolated from Orchidaceae species to provide a reference for expected yields.

| Plant Species | Plant Part | Compound | Extraction Method | Yield (mg/kg of dry plant material) | Analytical Method |

| Himantoglossum robertianum | Bulbs and Roots | Hircinol (a dihydrophenanthrene) | Chloroform Extraction followed by Silica Gel Column Chromatography | 88.9 | Gravimetric |

| Himantoglossum robertianum | Bulbs and Roots | Loroglossol (a dihydrophenanthrene) | Chloroform Extraction followed by Silica Gel Column Chromatography | 73.0 | Gravimetric |

| Dendrobium species | Stems | This compound | Not Specified | Presence Confirmed | Not Specified |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of dihydrophenanthrenes from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., tubers of Bletilla striata or stems of Dendrobium species)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper (Whatman No. 1 or equivalent)

-

Glassware (beakers, flasks, separating funnels)

Procedure:

-

Weigh 100 g of dried, powdered plant material and place it into a 1 L Erlenmeyer flask.

-

Add 500 mL of 80% methanol to the flask.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Filter the extract through filter paper.

-

Repeat the extraction process on the plant residue two more times with 500 mL of 80% methanol each time.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Suspend the crude extract in 200 mL of deionized water and transfer to a separating funnel.

-

Perform liquid-liquid partitioning successively with n-hexane (3 x 200 mL), chloroform (3 x 200 mL), and ethyl acetate (3 x 200 mL).

-

Collect the ethyl acetate fraction, as dihydrophenanthrenes are typically enriched in this fraction.

-

Evaporate the ethyl acetate fraction to dryness under reduced pressure to yield the enriched extract.

-

Store the extract at -20°C until further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantification of this compound. This method is adapted from a validated procedure for related phenanthrene compounds.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10-30% B

-

5-20 min: 30-60% B

-

20-25 min: 60-90% B

-

25-30 min: 90-10% B (return to initial conditions)

-

30-35 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm

Preparation of Standard Solutions:

-

Accurately weigh 1 mg of this compound standard.

-

Dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

Sample Preparation:

-

Accurately weigh 10 mg of the enriched plant extract.

-

Dissolve in 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Quantification Procedure:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the prepared sample solution.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the concentration of the compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

Application Notes and Protocols: DPPH Radical Scavenging Assay of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7-Trihydroxy-9,10-dihydrophenanthrene is a phenolic compound that has demonstrated notable antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, rapid, and straightforward method to evaluate the antioxidant capacity of this and other chemical compounds.[1][2][3] This protocol provides a detailed procedure for assessing the DPPH radical scavenging activity of this compound. The assay is based on the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[1][4] The extent of this discoloration, measured spectrophotometrically, is indicative of the compound's scavenging potential.

Quantitative Data Summary

The antioxidant activity of this compound has been quantified in previous studies, providing a basis for experimental design. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is the standard metric for reporting the potency of an antioxidant in this assay.

| Compound | Reported Activity (IC50/EC50) | Source |

| This compound | IC50: 16.2 µM | MedChemExpress[5] |

| This compound | EC50: 8.8 to 55.9 µM (as part of a group of derivatives) | J Asian Nat Prod Res. 2007[6][7] |

Experimental Protocol

This protocol outlines the necessary steps for determining the DPPH radical scavenging activity of this compound.

1. Materials and Reagents

-

This compound (test compound)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Micropipettes

-

Volumetric flasks and other standard laboratory glassware

2. Preparation of Solutions

-

DPPH Working Solution (0.1 mM):

-

Accurately weigh 3.94 mg of DPPH powder.

-

Dissolve the DPPH in 100 mL of methanol or ethanol in a volumetric flask.

-

Wrap the flask with aluminum foil to protect the solution from light.[6]

-

This solution should be prepared fresh daily. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[5]

-

-

Test Compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or another suitable solvent.

-

From this stock, prepare a series of dilutions to obtain a range of final concentrations for the assay (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Positive Control Stock Solution:

-

Prepare a stock solution of ascorbic acid or Trolox (e.g., 1 mg/mL) in the same solvent as the test compound.

-

Prepare a series of dilutions similar to the test compound.

-

3. Assay Procedure

-

Pipette a specific volume of the test compound dilutions into the wells of a 96-well plate or into cuvettes (e.g., 100 µL).

-

Prepare a blank for each concentration by adding the same volume of the test compound dilution to a separate well, followed by the solvent instead of the DPPH solution. This is to account for any absorbance of the compound itself.

-

Prepare a control sample containing the same volume of solvent (e.g., methanol) instead of the test compound.

-

Initiate the reaction by adding a specific volume of the DPPH working solution to each well (e.g., 100 µL).[6]

-

Mix the contents of the wells thoroughly.

-

Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[1][8]

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[1]

4. Data Analysis

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution and solvent).

-

A_sample is the absorbance of the test sample (DPPH solution and test compound).

-

-

Determine the IC50 value:

-

Plot the percentage of scavenging activity against the corresponding concentrations of the test compound.

-

The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis or by using specialized software like GraphPad Prism.[9][10]

-

Visualizations

Caption: Experimental workflow for the DPPH radical scavenging assay.

Caption: DPPH radical scavenging mechanism by a phenolic antioxidant.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Cell Viability Effects of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,7-Trihydroxy-9,10-dihydrophenanthrene is a natural phenolic compound isolated from plants such as Pholidota yunnanensis and Bletilla striata. Preliminary studies on dihydrophenanthrene derivatives suggest a range of biological activities, including antioxidant and cytotoxic effects against various cancer cell lines. These properties indicate their potential as therapeutic agents. This document provides detailed application notes and a comprehensive protocol for assessing the cell viability and cytotoxic effects of this compound using a luminescence-based ATP assay, which is recommended for phenolic compounds to avoid potential interference observed with colorimetric tetrazolium-based assays.

Assay Selection and Principle

When evaluating the effect of phenolic compounds and potent antioxidants like this compound on cell viability, the choice of assay is critical.

-

Recommended Assay: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

-

Principle: This assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells. In a single-step process, a reagent containing luciferase and its substrate is added to the cells. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the number of viable cells.

-

Advantages for This Compound: ATP-based assays are generally not affected by the reducing potential of antioxidant compounds. This minimizes the risk of false-positive results that can occur with tetrazolium-based assays.

-

-

Assays to Use with Caution: Tetrazolium-Based Colorimetric Assays (MTT, XTT, WST-1)

-

Principle: These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.

-

Potential for Interference: Phenolic compounds, due to their inherent reducing properties, can directly reduce the tetrazolium salt to formazan in a cell-free environment. This can lead to an overestimation of cell viability and inaccurate IC50 value determination. If these assays must be used, extensive controls, including cell-free compound-plus-reagent wells, are mandatory to assess the degree of interference.

-

Experimental Protocols

This section provides a detailed protocol for the CellTiter-Glo® Luminescent Cell Viability Assay, adapted for testing this compound.

Materials and Reagents

-

This compound (ensure high purity)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Sterile, opaque-walled 96-well microplates (white plates are recommended for luminescence)

-

Multichannel pipettes and sterile tips

-

Humidified incubator (37°C, 5% CO₂)

-

Luminometer plate reader

Preparation of Compound Stock and Working Solutions

-

Prepare a 10 mM Stock Solution: Dissolve a precisely weighed amount of this compound in DMSO to create a 10 mM stock solution. For example, for a compound with a molecular weight of 228.24 g/mol , dissolve 2.28 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store at -20°C.

-

Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7-Trihydroxy-9,10-dihydrophenanthrene is a dihydrophenanthrene derivative that has been isolated from natural sources such as Pholidota chinensis Lindl.. While research on this specific compound is emerging, related phenanthrene and 9,10-dihydrophenanthrene derivatives have demonstrated notable biological activities, including antineuroinflammatory and cytotoxic effects. Some have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. This suggests that this compound may also possess anti-inflammatory properties. This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory potential of this compound, focusing on its effects on key inflammatory mediators and signaling pathways.

Mechanism of Action and Key Signaling Pathways

The inflammatory response is a complex biological process involving various signaling pathways and the production of pro-inflammatory mediators. The anti-inflammatory activity of novel compounds is often assessed by their ability to modulate these pathways. Two of the most critical signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

MAPK Signaling Pathway: The MAPK family of proteins, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. These kinases are involved in the production of inflammatory cytokines and mediators.

The potential anti-inflammatory effects of this compound can be investigated by examining its ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, and IL-1β) in a cellular model of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow

The general workflow for assessing the in vitro anti-inflammatory activity of this compound is depicted below.

Application Notes and Protocols: 2,4,7-Trihydroxy-9,10-dihydrophenanthrene in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of a 2,4,7-Trihydroxy-9,10-dihydrophenanthrene stock solution in Dimethyl Sulfoxide (DMSO). This document is intended to guide researchers in the accurate and effective use of this compound in various experimental settings.

Compound Information

This compound is a naturally occurring dihydrophenanthrene found in various plant species, notably from the Orchidaceae family.[1] It has garnered research interest due to its potential biological activities, including antioxidant and cytotoxic properties.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃ | [2] |

| Molecular Weight | 228.24 g/mol | [2] |

| CAS Number | 70205-52-6 | [3][4] |

| Appearance | Solid (form may vary) | N/A |

| Known Biological Activities | Radical-scavenging, Cytotoxic | [5][6] |

Preparing a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, suitable for use in cell culture and other biological assays.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sterile pipette and tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

-

Determine the Desired Stock Concentration: Based on experimental needs, decide on a suitable stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Weigh the Compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolve in DMSO: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add the calculated volume of sterile DMSO.

-

Ensure Complete Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).

Workflow for Stock Solution Preparation:

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound in DMSO.

Application in Cell Culture

When using the DMSO stock solution in cell culture experiments, it is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.

Protocol for Diluting Stock Solution for Cell Treatment:

-

Thaw the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions (Optional): If a large dilution is required, it is recommended to perform serial dilutions in sterile cell culture medium.

-

Prepare Final Working Solution: Dilute the stock solution (or intermediate dilution) directly into the final volume of pre-warmed cell culture medium to achieve the desired final concentration of the compound.

-

Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, with a concentration of ≤0.1% being ideal for most cell lines.

| Parameter | Recommendation |

| Final DMSO Concentration | ≤ 0.1% (ideal), < 0.5% (maximum) |

| Vehicle Control | Culture medium with the same final concentration of DMSO |

| Preparation of Working Solution | Dilute stock solution in pre-warmed culture medium immediately before use |

Postulated Signaling Pathways

Based on studies of structurally similar dihydrophenanthrenes, this compound is postulated to exert its biological effects through the modulation of oxidative stress and apoptosis-related signaling pathways.

Antioxidant and Cytotoxic Mechanisms:

The antioxidant activity may involve direct scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). The cytotoxic effects, particularly in cancer cells, may be mediated through the induction of apoptosis via the modulation of the MAPK (p38, ERK1/2, JNK) and apoptotic (Bax, Bcl-2, Cytochrome c) signaling pathways.

References

- 1. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifetein.com [lifetein.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. DMSO stock preparation [protocols.io]

- 6. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Bioactivity of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for characterizing the bioactivity of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene. This document outlines detailed protocols for assessing its antioxidant, anti-inflammatory, and cytotoxic properties, including the investigation of its potential effects on the STAT3 signaling pathway. The provided methodologies are intended to guide researchers in obtaining robust and reproducible data for the evaluation of this natural product's therapeutic potential.

Introduction

This compound is a natural compound isolated from various plants, including those from the Orchidaceae family.[1][2] Preliminary studies have indicated its potential as a potent antioxidant, demonstrating significant DPPH radical-scavenging activity.[3][4][5][6] Dihydrophenanthrene derivatives, as a class, have been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.[1][7] This document presents a systematic approach to further investigate the bioactivity of this compound through a series of in vitro chemical and cell-based assays.

Experimental Workflow

The proposed experimental workflow is designed to systematically evaluate the bioactivity of this compound, starting with fundamental antioxidant capacity and progressing to cell-based assays for cytotoxicity and anti-inflammatory potential.

Caption: Experimental workflow for bioactivity testing.

In Vitro Antioxidant Activity Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[8][9][10]

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol).

-

Prepare serial dilutions of the compound to achieve a range of final concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Include a positive control (e.g., Ascorbic Acid) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][10]

Protocol:

-

FRAP Reagent Preparation:

-

300 mM Acetate Buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

Mix in a 10:1:1 ratio (Acetate Buffer: TPTZ solution: FeCl₃ solution).

-

-

Prepare serial dilutions of the compound.

-

In a 96-well plate, add 20 µL of each compound dilution.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Create a standard curve using a known antioxidant like FeSO₄.

-

Express the results as µM Fe(II) equivalents.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay determines the ability of the compound to scavenge hydrogen peroxide.[8][10]

Protocol:

-

Prepare a 40 mM solution of H₂O₂ in phosphate buffer (pH 7.4).

-

Prepare serial dilutions of the compound.

-

Add 100 µL of each compound dilution to a 96-well plate.

-

Add 20 µL of the H₂O₂ solution.

-

Incubate for 10 minutes at room temperature.

-

Add 30 µL of 1.25 mM ABTS and 30 µL of peroxidase solution.

-

Incubate for 10 minutes.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of H₂O₂ scavenging.

Data Presentation: In Vitro Antioxidant Activity

| Assay | Test Compound Concentration (µM) | % Inhibition / Scavenging | IC₅₀ / EC₅₀ (µM) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µM) |

| DPPH | [Concentration 1] | |||

| [Concentration 2] | ||||

| [Concentration 3] | ||||

| FRAP | [Concentration 1] | |||

| [Concentration 2] | ||||

| [Concentration 3] | ||||

| H₂O₂ Scavenging | [Concentration 1] | |||

| [Concentration 2] | ||||

| [Concentration 3] |

Cell-Based Assay Protocols

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Protocol:

-

Seed cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Include a vehicle control (solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., Doxorubicin).

-